![molecular formula C9H3F9 B3052528 1,2,3-Tris(trifluoromethyl)benzene CAS No. 42175-48-4](/img/structure/B3052528.png)
1,2,3-Tris(trifluoromethyl)benzene
Overview
Description
1,2,3-Tris(trifluoromethyl)benzene is a tri-substituted benzene . It has been reported to show convulsant properties .
Synthesis Analysis
This compound has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 .Molecular Structure Analysis
The molecular structure of 1,2,3-Tris(trifluoromethyl)benzene can be viewed using Java or Javascript .Chemical Reactions Analysis
1,3,5-Tris(trifluoromethyl)benzene reacts with butyl-lithium in ether/hexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium . This molecule exists as a dimer in which each lithium is stabilized by bonding to two carbon atoms .Physical And Chemical Properties Analysis
1,2,3-Tris(trifluoromethyl)benzene has a density of 1.5±0.1 g/cm3, a boiling point of 127.6±35.0 °C at 760 mmHg, and a vapor pressure of 13.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.0±3.0 kJ/mol and a flash point of 33.5±17.7 °C . The index of refraction is 1.353 .Scientific Research Applications
- 1,2,3-Tris(trifluoromethyl)benzene serves as a valuable precursor for synthesizing other fluorinated compounds. Researchers often use it as a starting material to introduce trifluoromethyl groups into organic molecules. These fluorinated derivatives find applications in pharmaceuticals, agrochemicals, and materials science .
- Scientists have studied the microwave spectrum of 1,2,3-trifluorobenzene using molecular beam Fourier transform microwave spectrometers. These investigations provide insights into its molecular structure and rotational transitions. Such studies contribute to our understanding of molecular interactions and spectroscopic techniques .
- The radical cation of 1,2,3-trifluorobenzene has been characterized using laser-induced fluorescence spectroscopy. Researchers examine its behavior both in the gas phase and within solid neon matrices. These experiments shed light on electronic transitions and excited-state properties .
- 1,2,3-Trifluorobenzene plays a role in the synthesis of natural products. For instance, it contributes to the preparation of (−)-epicatechin and its 3-O-gallate derivatives. These compounds have potential health benefits and are found in foods like tea and cocoa .
- Researchers explore the reactivity of 1,2,3-trifluorobenzene in various reactions. Its unique trifluoromethyl substituents influence aromatic substitution patterns, making it an interesting substrate for synthetic studies. Understanding its behavior aids in designing new fluorinated molecules .
- Proton and fluorine magnetic resonance spectra of 1,2,3-trifluorobenzene have been analyzed in nematic liquid crystals. These investigations contribute to our understanding of molecular alignment and interactions within liquid crystal phases .
Fluorinated Building Block
Microwave Spectroscopy Studies
Laser-Induced Fluorescence Spectroscopy
Synthesis of (−)-Epicatechin and Its 3-O-Gallate
Fluorinated Aromatic Chemistry
Nematic Liquid Crystal Studies
Safety And Hazards
properties
IUPAC Name |
1,2,3-tris(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJLQXXWAYTRIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194996 | |
Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tris(trifluoromethyl)benzene | |
CAS RN |
42175-48-4 | |
Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Tris(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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